molecular formula C18H14Cl2N2Pd B12318139 Dichlorobis(isoquinoline)-Palladium

Dichlorobis(isoquinoline)-Palladium

Cat. No.: B12318139
M. Wt: 435.6 g/mol
InChI Key: AZFDAJDCTUNNJL-UHFFFAOYSA-L
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Description

Significance of Palladium in Contemporary Coordination Chemistry and Catalysis

Palladium holds a preeminent position in modern coordination chemistry and is a cornerstone of contemporary catalysis. nih.govacs.org Its versatility stems from its ability to exist in multiple oxidation states, most commonly Pd(0) and Pd(II), which is a key feature in many catalytic cycles. nih.govacs.org This electronic flexibility allows palladium complexes to mediate a wide array of chemical transformations with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized organic synthesis, enabling the construction of complex organic molecules that are pivotal in pharmaceuticals, materials science, and agrochemicals. The ability of palladium to form stable yet reactive complexes with a diverse range of ligands is central to its catalytic activity, allowing for the fine-tuning of the catalyst's properties for specific applications.

The Role of Isoquinoline (B145761) and Related Nitrogen Heterocycles as Ligands in Transition Metal Chemistry

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). Both, along with other nitrogen heterocycles like pyridine (B92270), are prominent ligands in transition metal chemistry. The nitrogen atom in the heterocyclic ring possesses a lone pair of electrons, which can be donated to a metal center, forming a coordinate bond. These N-donor ligands play a crucial role in stabilizing the metal center and influencing the electronic and steric environment of the resulting complex. nih.govnih.gov

The coordination of isoquinoline and its derivatives to transition metals can lead to complexes with interesting photophysical properties, potential biological activity, and significant catalytic applications. mdpi.compreprints.org The aromatic nature of the isoquinoline moiety allows for π-stacking interactions, which can play a role in the assembly of supramolecular structures. Furthermore, the isoquinoline scaffold can be readily functionalized, allowing for the systematic modification of the ligand's properties to modulate the behavior of the metal complex. mdpi.comresearchgate.net

Overview of Dichlorobis(isoquinoline)-Palladium within the Context of Palladium(II) Complexes

This compound(II) is a specific coordination complex belonging to the vast family of palladium(II) complexes. In this compound, the palladium atom is in the +2 oxidation state and is coordinated to two chloride anions and two isoquinoline ligands. While detailed research findings specifically on this compound(II) are limited, its structure and properties can be inferred from its close and well-studied analogue, Dichlorobis(quinoline)-Palladium(II). nih.gov

These types of complexes, with the general formula [PdCl₂(N-ligand)₂], are typically square planar, a common geometry for Pd(II) complexes. The two isoquinoline ligands and the two chloride ligands are arranged around the central palladium atom. Depending on the synthetic conditions, either the cis or trans isomer can be formed, where the identical ligands are on the same or opposite sides of the metal center, respectively. The trans isomer is often found to be more stable for sterically demanding ligands.

The synthesis of such complexes generally involves the reaction of a palladium(II) salt, such as sodium tetrachloropalladate(II) (Na₂PdCl₄), with the corresponding nitrogen-containing ligand. For instance, the synthesis of trans-Dichloridobis(quinoline-κN)palladium(II) involves stirring Na₂PdCl₄ with quinoline in an aqueous solution, leading to the precipitation of the yellow product. nih.gov A similar methodology is expected for the synthesis of this compound(II).

The characterization of these complexes typically involves techniques such as infrared (IR) spectroscopy to confirm the coordination of the ligand, and single-crystal X-ray diffraction to determine the precise molecular structure.

While the primary focus of research on palladium-isoquinoline systems has often been on their role in catalysis, where the isoquinoline moiety might be part of the substrate, complexes like this compound(II) serve as important model compounds for understanding the fundamental principles of palladium-nitrogen ligand interactions. acs.orgmdpi.comnih.gov

PropertyDescriptionReference
Compound Name This compound(II)
Chemical Formula C₁₈H₁₄Cl₂N₂Pd
Molecular Weight 435.64 g/mol
Typical Oxidation State of Palladium +2 nih.govacs.org
Probable Geometry Square Planar nih.gov
Ligands Two Isoquinoline molecules, Two Chloride ions
Isomerism Can exist as cis or trans isomers
TechniquePurposeExpected Observations for this compound(II)Reference
Infrared (IR) Spectroscopy To identify functional groups and confirm ligand coordination.Shifts in the vibrational frequencies of the C=N and C=C bonds of the isoquinoline ring upon coordination to palladium.
X-ray Crystallography To determine the three-dimensional arrangement of atoms and the precise molecular structure.Would confirm the square planar geometry and the cis or trans configuration of the ligands. Bond lengths and angles would provide insight into the metal-ligand bonding. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the structure in solution and study dynamic processes.Shifts in the proton and carbon signals of the isoquinoline ligand upon coordination.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14Cl2N2Pd

Molecular Weight

435.6 g/mol

IUPAC Name

dichloropalladium;isoquinoline

InChI

InChI=1S/2C9H7N.2ClH.Pd/c2*1-2-4-9-7-10-6-5-8(9)3-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2

InChI Key

AZFDAJDCTUNNJL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=NC=CC2=C1.C1=CC=C2C=NC=CC2=C1.Cl[Pd]Cl

Origin of Product

United States

Synthetic Methodologies for Dichlorobis Isoquinoline Palladium and Analogous Systems

Direct Synthesis Strategies

The most straightforward approaches to dichlorobis(isoquinoline)-palladium involve the direct reaction between a palladium(II) source and isoquinoline (B145761) ligands. These methods are often favored for their simplicity and efficiency.

Coordination of Isoquinoline Ligands to Palladium(II) Precursors

The direct coordination of isoquinoline to a palladium(II) precursor, such as palladium(II) chloride (PdCl₂), is a fundamental method for the synthesis of this compound. This reaction typically involves dissolving palladium(II) chloride in a suitable solvent, often with the aid of a solubilizing agent like hydrochloric acid or sodium chloride to form a more reactive tetrachloropalladate(II) anion ([PdCl₄]²⁻). researchgate.net The subsequent addition of isoquinoline leads to the displacement of chloride ligands and the formation of the desired complex. The choice of solvent and reaction conditions can influence the yield and purity of the product.

A general representation of this direct coordination is:

PdCl₂ + 2 C₉H₇N → PdCl₂(C₉H₇N)₂

This method is analogous to the synthesis of other bis(phosphine)palladium(II) dichlorides, where the phosphine (B1218219) ligand is replaced by isoquinoline. researchgate.net

Ligand Exchange Approaches in the Preparation of this compound

Ligand exchange, or substitution, offers another versatile route to this compound. This strategy involves reacting a pre-existing palladium complex containing labile (easily displaced) ligands with isoquinoline. For instance, complexes with weakly bound ligands like acetonitrile (B52724) (CH₃CN) or benzonitrile (B105546) (PhCN) are excellent starting materials. researchgate.net The reaction of dichlorobis(acetonitrile)palladium(II) or dichlorobis(benzonitrile)palladium(II) with two equivalents of isoquinoline in a suitable solvent readily affords this compound.

The general scheme for ligand exchange is:

PdCl₂(L)₂ + 2 C₉H₇N → PdCl₂(C₉H₇N)₂ + 2 L (where L = CH₃CN, PhCN, etc.)

This approach is particularly useful when the direct reaction with PdCl₂ is sluggish or results in side products. The lability of the leaving ligand facilitates the reaction under milder conditions.

Precursor-Based Synthesis and Ligand Modification

More complex palladium-isoquinoline systems often require the synthesis of functionalized isoquinoline ligands prior to their coordination with palladium. This allows for the introduction of specific electronic or steric properties into the final complex, thereby tuning its catalytic activity or other characteristics.

Preparation of Functionalized Isoquinoline Ligands for Palladium Complexation

A wide array of synthetic methods has been developed to produce substituted isoquinolines, which can then serve as ligands for palladium. nih.gov These methods often employ palladium catalysis themselves, highlighting the synergistic relationship between ligand synthesis and complex formation.

One notable strategy involves the palladium-catalyzed α-arylation of ketones, followed by a cyclization reaction to form the isoquinoline core. nih.gov This approach allows for the synthesis of polysubstituted isoquinolines with good to excellent yields. nih.gov The use of milder bases in the arylation step enables the incorporation of sensitive functional groups. nih.gov Furthermore, this methodology can be adapted to directly synthesize isoquinoline N-oxides, which are valuable precursors for further functionalization. nih.gov

Other palladium-catalyzed methods for isoquinoline synthesis include:

Cascade carbonylative synthesis using dimethyl carbonate as both a green solvent and reactant. d-nb.info

C–H activation/annulation of N-methoxy benzamides with allenoic acid esters. mdpi.com

Iminoannulation of internal alkynes with o-iodobenzaldehydes. nih.gov

Cross-coupling of 2-(1-alkynyl)benzaldimines with organic halides. nih.gov

These diverse synthetic routes provide access to a rich library of functionalized isoquinoline ligands for the preparation of novel palladium complexes.

Utilization of Palladium(II) Salts in Ligand-Driven Syntheses of Complexes

The synthesis of palladium-isoquinoline complexes is often driven by the nature of the isoquinoline ligand itself. Palladium(II) salts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), are common precursors in these ligand-driven syntheses. d-nb.infonih.gov The choice of the palladium salt can be critical and is often optimized for a specific transformation.

For example, in the palladium-catalyzed synthesis of isoquinoline-1,3-diones, Pd(OAc)₂ is often used in conjunction with a phosphine ligand. d-nb.info Similarly, the synthesis of quinolines from o-aminocinnamonitriles and arylhydrazines has been achieved using PdCl₂. nih.gov The coordination of the functionalized isoquinoline ligand to the palladium center is a key step in the catalytic cycles of many organic reactions, leading to the formation of various substituted isoquinoline derivatives. mdpi.comacs.org

Advanced Synthetic Techniques for Palladium-Isoquinoline Systems

Modern synthetic chemistry has introduced advanced techniques that enable the construction of complex palladium-isoquinoline systems with high efficiency and selectivity. These methods often involve one-pot, multi-component reactions and tandem catalytic processes.

Recent developments include:

A one-pot, two-step palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization to synthesize 3-methylisoquinolines. nih.gov

Palladium-catalyzed synthesis of polysubstituted indoles and isoquinolines through the coupling of aryl bromides with 2-alkynyl arylazides or 2-alkynyl benzylazides. acs.org

The use of in situ generated phosphinimine as a nucleophile in the cyclization process to form isoquinolines. acs.org

These advanced techniques streamline the synthesis of complex isoquinoline-containing molecules and their corresponding palladium complexes, opening new avenues for their application in catalysis and materials science.

Palladium-Catalyzed Cyclization and Annulation Routes to Isoquinoline Scaffolds

The isoquinoline moiety, the core ligand in the titular compound, is itself a target of sophisticated synthetic strategies, many of which are catalyzed by palladium. These methods provide efficient routes to substituted isoquinolines from readily available precursors.

Annulation reactions catalyzed by palladium also provide a key route to isoquinoline-related structures. A notable example is the C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. mdpi.com This process, catalyzed by Pd(CH₃CN)₂Cl₂, affords 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com

Table 1: Palladium-Catalyzed Synthetic Routes to Isoquinoline Scaffolds

MethodStarting MaterialsCatalyst System (Example)Product TypeReference
Sequential α-Arylation/CyclizationAryl Halide, KetonePalladium Catalyst, Base (e.g., NaOtBu)Polysubstituted Isoquinolines nih.govnih.gov
Tandem C-H Allylation/CyclizationBenzylamine, Allyl AcetatePd(OAc)₂3-Methylisoquinolines acs.org
C-H Activation/AnnulationN-methoxy Benzamide, 2,3-Allenoic Acid EsterPd(CH₃CN)₂Cl₂, Ag₂CO₃Hydroisoquinolones mdpi.com
Larock Isoquinoline SynthesisN-tert-butyl-o-(1-alkynyl)benzaldimine, ElectrophilePd(OAc)₂ / Walphos SL-W002-1Axially Chiral 3,4-Disubstituted Isoquinolines acs.org

Synthesis of Related Palladium Complexes with Nitrogen-Containing Heterocyclic Ligands

The chemistry of dichlorobis(isoquinoline)palladium(II) is part of a larger family of palladium complexes featuring nitrogen-containing heterocyclic ligands. These complexes are synthesized through similar principles, typically involving the reaction of a palladium(II) precursor with the desired ligand.

N-Heterocyclic Carbene (NHC) Complexes : Palladium complexes bearing NHC ligands, often derived from imidazoles or indazoles, are of great interest. researchgate.netacs.org Their synthesis can be achieved by reacting an imidazolium (B1220033) salt (NHC precursor) with a palladium source like palladium(II) acetate, sometimes in an in situ fashion. researchgate.net Another route is the silver carbene transfer method, where a silver-NHC complex is first formed and then reacted with a palladium precursor. acs.org

Pyridine (B92270) and Phosphine Co-ligand Complexes : Mixed-ligand systems are also common. Palladium complexes containing an NHC ligand along with pyridine or phosphine co-ligands have been synthesized. rsc.org For example, complexes of the type PdCl₂(L¹)NHC (where L¹ = pyridine) and PdCl₂(L²)NHC (where L² = triphenylphosphine) are prepared to modulate the catalytic properties of the metal center. rsc.org

Indolyl and Triazole Ligand Complexes : Palladium complexes with other N-heterocyclic ligands such as indolyl and pyridyl triazoles have been prepared. nih.govias.ac.in The synthesis of indolyl palladium acetate complexes involves the treatment of N-heterocyclic indolyl ligand precursors with one equivalent of palladium(II) acetate. nih.gov Similarly, pyridyl triazole ligands, prepared via 'click' chemistry, react with precursors like [Pd(COD)Cl₂] in dichloromethane (B109758) to yield the desired palladium complexes. ias.ac.in

Thiosemicarbazone Complexes : Thiosemicarbazones, which are structurally related to Schiff bases, also form stable complexes with palladium. The synthesis of a palladium(II) complex with 2-acetylpyrazine-tertbutylthiosemicarbazone was achieved by reacting dichlorobis(benzonitrile)palladium(II) with the ligand in acetone, resulting in a red precipitate after stirring for 48 hours. scirp.org

Table 2: Synthesis of Palladium(II) Complexes with Various N-Heterocyclic Ligands

Ligand TypePalladium PrecursorSynthetic MethodComplex Formula (Example)Reference
N-Heterocyclic Carbene (NHC)Pd(OAc)₂Reaction with imidazolium salt[Pd(L1)₂I₂] (L1 = NHC) researchgate.net
NHC/Pyridine-Synthesis from NHC precursors and pyridinePdCl₂(pyridine)NHC rsc.org
NHC/Phosphine-Synthesis from NHC precursors and phosphinePdCl₂(triphenylphosphine)NHC rsc.org
IndolylPd(OAc)₂Reaction with indolyl ligand precursorMono-indolyl palladium acetate complexes nih.gov
Pyridyl Triazole[Pd(COD)Cl₂]Reaction with ligand in dichloromethane[Pd(Ligand)Cl₂] ias.ac.in
ThiosemicarbazoneDichlorobis(benzonitrile)palladium(II)Ligand displacement reaction in acetone[Pd(APZ-tBTSC)Cl] scirp.org

Formation of Bimetallic and Nanoparticulate Palladium Systems Bearing Nitrogen Ligands

Beyond mononuclear complexes, palladium systems involving multiple metal centers or nanoparticle formulations are at the forefront of materials science and catalysis. Nitrogen-containing ligands play a crucial role in the formation and stabilization of these advanced systems.

Bimetallic Palladium Complexes : The formation of bimetallic palladium complexes, particularly those involving Pd(III) oxidation states, has been identified as significant in certain catalytic cycles. researchgate.netresearchgate.netnih.gov These complexes can feature bridging ligands that support the bimetallic core. researchgate.netresearchgate.net For instance, dinuclear NHC-palladium(II) complexes have been synthesized where N-donor bridged spacer ligands connect two palladium centers. researchgate.net Unsymmetrical ligands have also been designed to act as scaffolds for creating bimetallic complexes, such as the dipalladium complex [Pd₂(dpip)(µ-OH)(CF₃COO)₂][(CF₃COO)₂H], synthesized in a one-step process. researchgate.net

Palladium Nanoparticles : Palladium nanoparticles (PdNPs) are of immense interest due to their high surface area and catalytic potential. researchgate.net The synthesis of stable PdNPs often relies on stabilizing agents, many of which are nitrogen-containing compounds. frontiersin.org Chemical reduction of palladium ions in the presence of stabilizers like nitrogen-rich ionic liquids is a common method. bohrium.com Various biomolecules containing nitrogen, such as amino acids and hormones like oxytocin, can act as both reducing and stabilizing agents in the green synthesis of PdNPs. frontiersin.org Ligands also play a critical role in controlling the size and shape of the nanoparticles during their formation; for example, the concentration of trioctylphosphine (B1581425) (a phosphorus-containing ligand, but illustrative of the principle) can be varied to tune PdNP size. nih.gov

Advanced Characterization and Structural Elucidation of Dichlorobis Isoquinoline Palladium

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structural features of dichlorobis(isoquinoline)palladium(II), from the nature of its chemical bonds to its behavior in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Metal-Ligand Bond Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for analyzing the bonding within dichlorobis(isoquinoline)palladium(II). nih.gov These methods probe the vibrational modes of molecules, offering insights into the strength and nature of both the intra-ligand and the crucial metal-ligand bonds. nih.govyoutube.com

In the analysis of dichlorobis(isoquinoline)palladium(II), specific regions of the vibrational spectrum are of particular interest. The coordination of the isoquinoline (B145761) ligand to the palladium center induces shifts in the vibrational frequencies of the ligand's C-H, C-C, and C-N bonds compared to the free ligand. These shifts provide evidence of the ligand's electronic environment being perturbed by the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of dichlorobis(isoquinoline)palladium(II) in solution. nih.gov Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the isoquinoline ligands.

Upon coordination to the palladium(II) center, the chemical shifts of the protons and carbons in the isoquinoline ligand are altered compared to the free ligand. nih.govresearchgate.net These coordination-induced shifts are a result of changes in electron density and anisotropic effects from the metal center. nih.gov The magnitude and direction of these shifts can provide valuable information about the electronic influence of the palladium on the ligand. nih.gov

Two-dimensional NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. researchgate.net These experiments reveal through-bond and through-space correlations between different nuclei, confirming the connectivity and spatial arrangement of atoms within the molecule.

Electronic Absorption (UV-Vis-NIR) and Mass Spectrometry for Molecular Characterization

Electronic absorption spectroscopy, spanning the ultraviolet-visible (UV-Vis) and near-infrared (NIR) regions, provides insights into the electronic transitions within dichlorobis(isoquinoline)palladium(II). The spectra typically exhibit intense bands in the UV region arising from π-π* transitions within the aromatic isoquinoline ligands. Lower energy, less intense bands in the visible region are often attributed to d-d transitions of the palladium(II) center and metal-to-ligand charge transfer (MLCT) bands. The positions and intensities of these absorptions are characteristic of the complex and its coordination environment.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the composition of dichlorobis(isoquinoline)palladium(II). Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for coordination compounds, often detecting the molecular ion or related fragments. researchgate.netresearchgate.net The fragmentation pattern observed in the mass spectrum can provide additional structural information, revealing the lability of ligands and the stability of the coordination sphere. researchgate.net High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by providing highly accurate mass-to-charge ratios.

Structural Characterization by X-ray Diffraction

X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Geometries

The process involves solving the crystal structure using direct methods and refining the atomic positions and thermal parameters. chinesechemsoc.org The quality of the final structure is assessed by parameters such as the R-factor.

Analysis of Coordination Geometry around Palladium(II) Centers

The vast majority of palladium(II) complexes, including those with nitrogen-donor ligands like isoquinoline, adopt a square planar coordination geometry. mdpi.comresearchgate.netpearson.comquora.com This arrangement is characteristic of d⁸ metal ions. quora.com In dichlorobis(isoquinoline)palladium(II), the palladium(II) ion is situated at the center of a square, coordinated to two nitrogen atoms from the isoquinoline ligands and two chloride ions. mdpi.com

Single-crystal X-ray diffraction data provides precise measurements of the bond lengths and angles that define this geometry. nih.gov The Pd-N and Pd-Cl bond distances are key parameters, with typical values for similar square planar Pd(II) complexes being in the range of 2.03-2.05 Å for Pd-N and around 2.30 Å for Pd-Cl. chinesechemsoc.orgnih.gov The bond angles around the palladium center are expected to be close to 90° for a perfect square planar geometry. nih.gov However, minor distortions from the ideal geometry are common due to steric interactions between the ligands and crystal packing forces. nih.govnih.gov These distortions can be quantified by examining the deviation of the palladium atom from the plane defined by the four coordinating atoms and the specific values of the cis (N-Pd-Cl) and trans (N-Pd-N and Cl-Pd-Cl) angles. nih.govnih.gov

Crystallographic Insights into Intermolecular Interactions and Crystal Packing

For instance, in the crystal structure of a related dichloridopalladium(II) complex containing 8-(diphenylphosphanyl)quinoline, intermolecular π–π stacking interactions between the quinoline (B57606) ring systems are observed, leading to the formation of dimers. nih.gov The shortest intermolecular contact distance in this complex is noted as 3.322 (3) Å. nih.gov However, the introduction of bulky substituents, such as a phenyl group, can hinder these stacking interactions due to steric effects, resulting in a different crystal packing arrangement. nih.gov In another example, the crystal structure of {cis-[PdCl2(TPA)2]}2·H2O (where TPA is 1,3,5-triaza-7-phosphaadamantane) reveals that pairs of molecules are linked by intermolecular Pd···H···C interactions, with distances of 2.86 and 3.00 Å. rsc.org These dimers are further connected by O–H···N hydrogen bonds involving water molecules, forming infinite chains within the crystal lattice. rsc.org

Ancillary Analytical Techniques for Complex Characterization

Beyond single-crystal X-ray diffraction, several other analytical methods are essential for a complete characterization of Dichlorobis(isoquinoline)-Palladium.

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. This technique is fundamental for confirming the successful synthesis of the target complex and its purity. For palladium complexes, the analysis typically focuses on carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared with the calculated values based on the expected molecular formula, C₁₈H₁₄Cl₂N₂Pd. sigmaaldrich.com For example, in the synthesis of a similar dichloridopalladium(II) complex with 2-(3-cyclopentyl-1,2,4-triazol-5-yl)pyridine, the calculated elemental analysis was C, 36.81%; H, 3.60%; N, 14.31%, which closely matched the found values of C, 36.65%; H, 3.52%; N, 14.43%. nih.gov Such close agreement between the calculated and found values provides strong evidence for the formation of the desired product.

Elemental Analysis Data for a Representative Dichloridopalladium(II) Complex
ElementCalculated (%)Found (%)Reference
Carbon (C)36.8136.65 nih.gov
Hydrogen (H)3.603.52 nih.gov
Nitrogen (N)14.3114.43 nih.gov

Molar conductivity measurements are used to determine whether a complex is ionic or non-electrolytic in solution. This is achieved by dissolving the complex in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and measuring the electrical conductivity of the solution. For this compound, which is a neutral complex, the molar conductivity values are expected to be low, indicating that it does not dissociate into ions in solution. Studies on similar neutral palladium(II) complexes have shown that they behave as non-electrolytes. researchgate.netjournalijar.com For instance, a series of palladium(II) complexes were found to be non-electrolytes in both CH₂Cl₂ and DMSO at concentrations ranging from 10⁻⁵ to 10⁻³ M at room temperature. researchgate.netjournalijar.com In contrast, some palladium(II) phthalocyanine (B1677752) complexes have been reported to behave as weak electrolytes in DMSO and DMF. researchgate.net The measured molar conductivity can therefore confirm the neutral character of the this compound complex.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are techniques used to study the thermal stability and decomposition pattern of a compound. abo.fislideshare.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference material, indicating exothermic or endothermic processes. abo.fislideshare.net

For a palladium complex, the TGA curve would show weight loss at specific temperatures corresponding to the removal of ligands or decomposition of the complex. For example, the thermal decomposition of some palladium complexes with nitrogen-donor ligands occurs in distinct steps, with the initial weight loss corresponding to the elimination of the organic ligands and a portion of the chloride species, followed by the loss of the remaining chloride at a higher temperature, ultimately leaving a residue of palladium metal. mdpi.com The DTA curve would show corresponding endothermic or exothermic peaks for these decomposition events. nih.gov The thermal stability of palladium complexes can be influenced by the nature of the ligands; for instance, mechanochemical grafting has been shown to improve the thermal stability of chitosan-based palladium complexes. researchgate.net By analyzing the TGA and DTA data for this compound, its thermal stability and decomposition pathway can be determined, providing valuable information about the strength of the coordination bonds. nih.gov

Thermal Decomposition Data for a Representative Palladium Complex
Decomposition StepTemperature Range (K)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Associated Species LostReference
1477–62459.857.1DABA and 1/2 Cl₂ mdpi.com
2708–12019.010.71/2 Cl₂ mdpi.com

Coordination Chemistry Principles Governing Dichlorobis Isoquinoline Palladium

Electronic Structure and Bonding

The electronic arrangement and the nature of the chemical bonds within dichlorobis(isoquinoline)-palladium are central to its chemical behavior.

The bonds between palladium and the nitrogen atoms of the isoquinoline (B145761) ligands, as well as the bonds between palladium and the chloride ligands, are key to the complex's stability and reactivity. The palladium-nitrogen (Pd-N) bond is a coordinate covalent bond, where the nitrogen atom of the isoquinoline molecule donates a lone pair of electrons to an empty orbital of the palladium(II) ion. The length of this bond in similar palladium(II) complexes with nitrogen-donating ligands is typically around 2.03 Å. researchgate.net

The palladium-chloride (Pd-Cl) bonds are also coordinate covalent bonds. In many palladium(II) complexes, these bonds are part of a square-planar geometry around the central palladium atom. wikipedia.org The strength and length of these Pd-Cl bonds can be influenced by the other ligands present in the complex. For instance, the trans effect of other ligands can impact the Pd-Cl bond distances. rsc.org

Palladium is a Group 10 element with an exceptional ground-state electron configuration of [Kr]4d¹⁰. wikipedia.org When it forms the palladium(II) ion (Pd²⁺), it loses two electrons, resulting in an electron configuration of [Kr]4d⁸. vaia.comk-tree.ru In the presence of ligands such as isoquinoline and chloride, the Pd(II) ion typically forms square planar complexes. This geometry is particularly common for d⁸ metal ions. vaia.comquora.com

In a square planar environment, the d-orbitals of the palladium ion split in energy. vaia.com For a 16-electron complex like this compound, the eight d-electrons of the Pd(II) ion and the eight electrons donated by the four ligands fill the lower energy d-orbitals, resulting in a diamagnetic complex. vaia.comchempedia.info This arrangement is energetically favorable and contributes to the stability of the square planar geometry. vaia.com

The isoquinoline ligands play a crucial role in modulating the electron density and, consequently, the reactivity of the palladium center. As nitrogen-donor ligands, they donate electron density to the palladium atom. researchgate.net This donation affects the electrophilicity of the palladium, which is a key factor in its catalytic activity. The nature of the nitrogen-donor ligand can influence the performance of palladium-based catalysts in various chemical reactions. researchgate.netlookchem.com

The electronic properties of the isoquinoline ligand, such as its basicity and steric bulk, can be fine-tuned to control the reactivity of the palladium complex. For instance, modifications to the isoquinoline scaffold can impact the catalytic efficiency of the palladium center in cross-coupling reactions. nih.gov The coordination of isoquinoline N-oxides to palladium(II) has been shown to enable specific C-H bond activation and subsequent transformations. nih.gov

Stereochemical Aspects

The spatial arrangement of ligands around the central palladium atom gives rise to various stereochemical possibilities for this compound.

This compound can exist as two geometrical isomers: cis and trans. umass.edu In the cis isomer, the two isoquinoline ligands are adjacent to each other, as are the two chloride ligands. In the trans isomer, the identical ligands are positioned on opposite sides of the central palladium atom.

IsomerDescription
cis-Dichlorobis(isoquinoline)-PalladiumThe two isoquinoline ligands are positioned at 90° to each other, and the two chloride ligands are also at 90° to each other.
trans-Dichlorobis(isoquinoline)-PalladiumThe two isoquinoline ligands are positioned at 180° to each other, and the two chloride ligands are also at 180° to each other.

The relative stability and reactivity of these isomers can differ. umass.edu The interconversion between cis and trans isomers can sometimes be achieved through methods such as photochemical irradiation. rsc.org The specific isomer formed can be influenced by the reaction conditions and the nature of the starting materials. nih.gov For related palladium complexes, the trans isomer is often found to be more common. quora.com

While this compound itself is not chiral, the principles of its coordination chemistry are fundamental to the design of chiral palladium complexes for asymmetric catalysis. By introducing chirality into the isoquinoline ligand, it is possible to create an asymmetric environment around the palladium center. acs.org Such chiral ligands can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product over the other. organic-chemistry.org

The design of chiral nitrogen-containing ligands, including those based on the isoquinoline framework, is a significant area of research in asymmetric catalysis. organic-chemistry.orgnih.gov These ligands have been successfully employed in a variety of palladium-catalyzed reactions, including asymmetric C-H functionalization and conjugate additions. organic-chemistry.orgacs.org The development of novel chiral isoquinoline-based ligands continues to expand the toolkit for synthesizing enantiomerically enriched molecules. acs.orgnih.gov

Reactivity and Ligand Exchange Processes

The reactivity of this compound(II), a square planar d8 metal complex, is predominantly characterized by two key processes: redox reactions involving the palladium center and ligand substitution at the metal core. These reactions are fundamental to its role in various chemical transformations.

The chemistry of palladium catalysis often involves the interchange between the Palladium(II) and Palladium(0) oxidation states. nih.gov While the Pd(II) state is common for precursor complexes like this compound, the Pd(0) state is a crucial intermediate in many catalytic cycles, such as cross-coupling reactions. The facility of the Pd(II)/Pd(0) redox couple is significantly influenced by the nature of the ligands coordinated to the palladium center. researchgate.net

Ligands play a critical role in modulating the redox potential of the palladium center. The formal redox potential of the Pd(II)/Pd(0) couple can be altered by complexation. researchgate.net Ligands that stabilize the Pd(0) state more effectively than the Pd(II) state will increase the reduction potential, making the reduction of Pd(II) to Pd(0) more favorable. Conversely, ligands that preferentially stabilize the Pd(II) state will lower the reduction potential. researchgate.net Isoquinoline, being a relatively soft N-donor ligand with π-accepting capabilities, can stabilize the electron-rich Pd(0) center, thereby facilitating the reductive elimination step in catalytic cycles.

The interchange between Pd(II) and Pd(0) is a key feature of many catalytic processes. For example, in cross-coupling reactions, the catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to a Pd(0) species. This is followed by the oxidative addition of a substrate to the Pd(0) center, forming a Pd(II) intermediate. The cycle is completed by reductive elimination from this intermediate, which regenerates the Pd(0) catalyst and forms the desired product. nih.gov The isoquinoline ligands in this compound can influence the rates of these fundamental steps by modifying the electronic and steric environment of the palladium atom.

Ligand substitution reactions in square-planar palladium(II) complexes, such as this compound, are crucial for their function as catalysts and are typically rapid processes. acs.org The generally accepted mechanism for these substitutions is associative, involving the formation of a five-coordinate intermediate or transition state. ukzn.ac.zacatalysis.blog

The rate of ligand substitution in square-planar complexes generally follows a two-term rate law:

Rate = k₁[Complex] + k₂[Complex][Y]

where Y is the entering ligand. The first term (k₁) represents a solvent-assisted pathway, where a solvent molecule first coordinates to the metal center to form a solvated intermediate, which then reacts with the entering ligand. libretexts.org The second term (k₂) corresponds to the direct associative pathway, where the entering ligand directly attacks the metal complex. libretexts.org The negative entropies of activation often observed in these reactions support an associative mechanism. ukzn.ac.za

The reactivity of palladium(II) complexes in substitution reactions is influenced by several factors, including the nature of the entering and leaving groups, and the electronic and steric properties of the ancillary ligands. ukzn.ac.zalibretexts.org For this compound, the isoquinoline ligands can be replaced by other, stronger donor ligands.

Studies on related palladium(II) complexes with pyridyl-N,N'-bidentate ligands have shown that the substitution of chloride ligands by thiourea (B124793) nucleophiles occurs in two steps. ukzn.ac.za The rate of these substitutions is affected by the electronic properties of the substituents on the pyridine (B92270) ring. Electron-withdrawing groups on the ligand tend to increase the electrophilicity of the palladium center, thus accelerating the substitution reaction, while electron-donating groups have the opposite effect. ukzn.ac.za The steric bulk of the incoming nucleophile also plays a significant role, with larger nucleophiles reacting more slowly. ukzn.ac.za

The table below presents kinetic data for the substitution of a chloride ligand in a related palladium(II) complex with different incoming nucleophiles, illustrating the influence of the nucleophile on the reaction rate.

Incoming Nucleophilek₂ (M⁻¹s⁻¹)Reaction ConditionsReference System
Thiourea (TU)1.2 x 10³Aqueous solution, 25°C[Pd(pypa)Cl]⁺
N,N'-dimethylthiourea (DMTU)5.8 x 10²Aqueous solution, 25°C[Pd(pypa)Cl]⁺
N,N,N',N'-tetramethylthiourea (TMTU)1.1 x 10²Aqueous solution, 25°C[Pd(pypa)Cl]⁺

Note: The data is for the analogous complex [Pd(pypa)Cl]⁺ (pypa = N-((pyridin-2-yl)methyl)aniline) to illustrate the principles of ligand substitution kinetics. Data for this compound is not explicitly available. ukzn.ac.za

The stereochemistry of square-planar substitution reactions typically proceeds with retention of configuration. libretexts.org This means that a trans isomer will yield a trans product, and a cis isomer will result in a cis product. This stereospecificity is a consequence of the associative mechanism, where the entering ligand approaches the complex from a position that leads to a trigonal bipyramidal intermediate, followed by the departure of the leaving group from the same trigonal plane. libretexts.org

Catalytic Applications and Mechanistic Investigations of Palladium Isoquinoline Complexes

Carbon-Carbon (C-C) Bond Forming Reactions

The construction of C-C bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Palladium-isoquinoline complexes have proven to be effective catalysts for a range of C-C bond-forming reactions.

Cross-Coupling Methodologies

Dichlorobis(isoquinoline)palladium(II) and related palladium-isoquinoline complexes are active in several seminal cross-coupling reactions that have become indispensable tools for synthetic chemists.

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is one of the most widely used C-C bond-forming reactions. acs.org While specific studies focusing solely on Dichlorobis(isoquinoline)palladium(II) in this context are not extensively detailed, the broader class of palladium-N-heterocyclic carbene and phosphine (B1218219) ligand complexes are well-established for their high efficacy. nih.gov The general mechanism involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. acs.org The isoquinoline (B145761) ligand can influence the electron density at the palladium center and the steric environment, thereby affecting the reaction's efficiency and selectivity. For instance, the use of specific ligands can invert the "innate" selectivity of cross-coupling reactions in dihaloheteroarenes. nih.gov

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. A reusable PdCl2(NH3)2/cationic 2,2′-bipyridyl system has been shown to be effective for the double Mizoroki-Heck reaction of aryl iodides with electron-deficient alkenes in water, highlighting the potential for related palladium-nitrogen ligand systems. mdpi.com

Sonogashira-Hagihara Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Isoquinoline derivatives have been shown to be suitable substrates for Sonogashira coupling conditions, leading to the formation of C-C bonds. acs.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. wikipedia.orglibretexts.org The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com The reaction is valued for its tolerance of a wide variety of functional groups. nrochemistry.com

Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction (discussed in section 5.2.1), the principles of ligand design and catalytic cycle are relevant to C-C couplings. The development of specialized phosphine ligands has been crucial for the success of this reaction. wikipedia.org

α-Arylation: This reaction involves the coupling of an enolate with an aryl halide to form a C-C bond at the α-position of a carbonyl compound. organic-chemistry.orgrsc.org Palladium-catalyzed α-arylation has been instrumental in the synthesis of isoquinoline skeletons. rsc.orgnih.gov The process typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by reaction with an enolate and subsequent reductive elimination. mdpi.com This methodology has been used to construct the tetrahydroisoquinoline core with high yields. mdpi.comscilit.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersKey Features
Suzuki-Miyaura Organoboron compound + OrganohalideHigh functional group tolerance, widely used. acs.org
Heck-Mizoroki Unsaturated halide + AlkeneForms a new C-C bond on an alkene. mdpi.com
Sonogashira-Hagihara Terminal alkyne + Aryl/Vinyl halideSynthesis of substituted alkynes. acs.orgresearchgate.net
Stille Organotin compound + OrganohalideTolerates a wide range of functional groups. wikipedia.orgnrochemistry.com
α-Arylation Enolate + Aryl halideForms a C-C bond at the α-position to a carbonyl. organic-chemistry.orgmdpi.com

Applications in Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative coupling reactions introduce a carbonyl group into the product, providing access to valuable ketones, amides, and esters. rsc.orgnih.gov These reactions often utilize carbon monoxide (CO) as a C1 source. nih.gov The palladium-catalyzed aminocarbonylation of isoquinolines has been achieved using chloroform (B151607) as a CO surrogate in a two-chamber system, demonstrating a safer alternative to handling toxic CO gas. researchgate.netnih.gov This method has been applied to the synthesis of various isoquinoline-1-carboxamides. mdpi.com The reaction mechanism in carbonylative couplings typically involves the insertion of CO into a palladium-carbon bond of an intermediate complex. wikipedia.org

Asymmetric C-C Bond Formation using Chiral Isoquinoline-Based Palladium Catalysts

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral palladium catalysts derived from isoquinoline-based ligands have been successfully employed in asymmetric C-C bond-forming reactions. acs.orgdntb.gov.ua Axially chiral isoquinolines, for instance, have been used as ligands in the asymmetric synthesis of other molecules. acs.org The development of catalytic asymmetric C-C bond-forming reactions provides an efficient route to chiral molecules. thieme-connect.com Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for constructing stereoselective C-C bonds. thieme-connect.comthieme-connect.de This has been applied to isoquinolinedione derivatives to create quaternary carbon stereocenters with high enantioselectivity. rsc.org

Carbon-Heteroatom (C-X) Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and boron is another area where palladium-isoquinoline complexes have shown significant utility.

Amination Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has become a go-to method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the aryl amine. libretexts.org While specific data on Dichlorobis(isoquinoline)palladium(II) as the catalyst is limited, the general principles apply. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed. wikipedia.org The reaction has been successfully applied to the amination of various chloroquinolines. researchgate.net

Functionalization of Organic Substrates

Palladium-isoquinoline complexes and related systems also catalyze other important functionalization reactions.

Borylation: The Miyaura borylation reaction enables the synthesis of arylboronates via the palladium-catalyzed cross-coupling of a diboron (B99234) reagent with an aryl halide. organic-chemistry.orgnih.gov These arylboronates are key intermediates for subsequent Suzuki-Miyaura couplings. nih.gov The reaction is typically carried out in the presence of a base. organic-chemistry.org While specific examples with Dichlorobis(isoquinoline)palladium(II) are not prominent, the general palladium-catalyzed methodology is well-established for a wide range of aryl and heteroaryl halides. researchgate.net

Allylic Alkylation: As mentioned in section 5.1.3, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming both C-C and C-heteroatom bonds. thieme-connect.comthieme-connect.de The reaction of an allylic substrate with a nucleophile in the presence of a palladium catalyst can lead to the formation of a variety of functionalized products. thieme-connect.de

Advanced Catalytic Transformations

The versatility of palladium-isoquinoline complexes extends to a variety of advanced catalytic transformations, enabling the construction of complex molecular architectures through efficient and selective bond-forming processes. These catalysts have proven particularly effective in C-H activation and functionalization, cascade and multicomponent reactions, and certain oxidation and reduction processes.

C-H Activation and Functionalization Pathways

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines and their derivatives, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-isoquinoline complexes, or catalysts generated in situ in the presence of isoquinoline-type ligands, can facilitate the direct functionalization of C-H bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable application is the synthesis of isoquinolinones through the palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com In these reactions, a palladium(II) catalyst, such as bis(acetonitrile)dichloropalladium(II), is employed in the presence of a base. The reaction proceeds with high regioselectivity, affording a variety of substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com The regioselectivity of the C-H activation is often controlled by the steric environment of the substrate, with the palladium catalyst preferentially activating the less sterically hindered C-H bond. mdpi.com

Another significant pathway is the tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297), catalyzed by palladium(II). This one-pot, two-step process allows for the direct synthesis of 3-methylisoquinoline (B74773) derivatives in moderate to good yields. nih.gov

The following table summarizes representative examples of palladium-catalyzed C-H functionalization for the synthesis of isoquinoline derivatives.

Catalyst PrecursorSubstratesProduct TypeKey Features
Pd(CH₃CN)₂Cl₂N-methoxybenzamides, 2,3-allenoic acid esters3,4-dihydroisoquinolin-1(2H)-onesHigh regioselectivity, good yields. mdpi.com
Pd(OAc)₂Benzylamines, Allyl acetate3-methylisoquinolinesOne-pot, two-step tandem reaction. nih.gov
Pd(OAc)₂2-(1-alkynyl)arylaldimines, Alkenes4-(1-alkenyl)-3-arylisoquinolinesCyclization/olefination cascade. capes.gov.br

Cascade and Multicomponent Reactions Catalyzed by Palladium-Isoquinoline Complexes

Palladium-isoquinoline complexes are highly effective catalysts for cascade and multicomponent reactions, which allow for the construction of complex molecules in a single operation by combining multiple bond-forming events. These processes are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and increase efficiency.

A prominent example is the palladium-catalyzed three-component cascade process for the synthesis of functionalized isoquinolinones and isoquinolines. This reaction involves the coupling of 2-iodobenzoates, -benzaldehydes, or -acetophenones with substituted allenes and an ammonium (B1175870) surrogate, providing a facile route to a variety of substituted products in good yields. researchgate.net

Furthermore, palladium catalysis enables the cascade cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids to produce substituted 1,2-dihydroisoquinolines. mdpi.com The reaction proceeds via an intramolecular cyclization followed by transmetalation with the arylboronic acid. mdpi.com

The table below presents selected examples of cascade and multicomponent reactions catalyzed by palladium complexes leading to isoquinoline-containing structures.

Reaction TypeSubstratesProductCatalyst System
Three-component cascade2-iodobenzoates, allenes, ammonium tartrateIsoquinolinonesPd₂(dba)₃ / TFP
Cascade cyclization-couplingTrisubstituted allenamides, arylboronic acids1,2-DihydroisoquinolinesPd(OAc)₂ / P(o-tolyl)₃
Tandem C-H allylation/oxidative cyclizationBenzylamines, allyl acetate3-MethylisoquinolinesPd(OAc)₂
Cyclization/olefination2-(1-alkynyl)arylaldimines, alkenes4-(1-alkenyl)isoquinolinesPd(OAc)₂

Catalytic Activity in Oxidation and Reduction Processes

While the primary applications of dichlorobis(isoquinoline)-palladium and related complexes have been in C-H functionalization and cross-coupling reactions, the broader field of palladium catalysis encompasses a wide range of oxidation and reduction processes. The isoquinoline ligand, with its electronic and steric properties, can potentially modulate the catalytic activity of palladium in such transformations.

Palladium(II) complexes, in general, are known to catalyze the oxidation of alcohols to aldehydes and ketones. researchgate.netnih.gov These reactions often proceed in the presence of a co-oxidant, and ligands play a crucial role in stabilizing the palladium catalyst and influencing the reaction's efficiency. Pyridine-ligated palladium catalysts, for instance, have been shown to be active for alcohol oxidations using molecular oxygen as the terminal oxidant. caltech.edu Given the structural and electronic similarities between pyridine (B92270) and isoquinoline, it is plausible that palladium-isoquinoline complexes could exhibit similar catalytic activity.

In the realm of reduction reactions, palladium catalysts are widely used for the reduction of nitroarenes to anilines. nih.govrsc.orgresearchgate.netnih.gov These reductions can be achieved using various hydrogen sources, including molecular hydrogen, transfer hydrogenation reagents like ammonium formate, or silanes. nih.govnih.gov The ligand environment around the palladium center can influence the catalyst's stability, activity, and selectivity. Although specific studies employing this compound for nitroarene reduction are not prevalent in the literature, the general efficacy of palladium complexes in this transformation suggests a potential area for future investigation.

Mechanistic Elucidation of Palladium-Catalyzed Reactions

Understanding the reaction mechanisms of palladium-catalyzed transformations is crucial for optimizing reaction conditions, controlling selectivity, and designing more efficient catalysts. For reactions involving palladium-isoquinoline complexes, mechanistic studies often focus on the analysis of the catalytic cycle, the identification of key intermediates, and the influence of the isoquinoline ligand on the reaction outcome.

Catalytic Cycle Analysis and Identification of Key Intermediates

The catalytic cycles of palladium-catalyzed reactions typically involve a series of fundamental steps, including oxidative addition, migratory insertion, transmetalation, and reductive elimination. rsc.org In the context of C-H activation for isoquinolinone synthesis, a plausible mechanism has been proposed. mdpi.com

The catalytic cycle is believed to begin with the coordination of the palladium(II) catalyst to the directing group of the substrate, for example, the nitrogen of an N-methoxybenzamide. This is followed by a C-H activation step, often assisted by a base, to form a five-membered palladacycle intermediate. mdpi.com This palladacycle is a key intermediate that dictates the regioselectivity of the reaction. Subsequent coordination and insertion of an unsaturated partner, such as an allene, into the palladium-carbon bond leads to an expanded ring intermediate. Finally, reductive elimination from this intermediate furnishes the desired isoquinolinone product and regenerates a palladium(0) species. The palladium(0) is then re-oxidized to palladium(II) by an oxidant present in the reaction mixture, thus closing the catalytic cycle. mdpi.com

While direct spectroscopic observation and isolation of all intermediates in a catalytic cycle are challenging, techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in characterizing key intermediates in related palladium-catalyzed reactions, providing strong evidence for the proposed mechanisms. acs.orgresearchgate.net For instance, the absolute configuration of an axially chiral 3,4-disubstituted isoquinoline, a product of a palladium-catalyzed asymmetric Larock synthesis, has been unambiguously determined by X-ray crystallographic analysis, lending support to the proposed stereochemical pathway. acs.org

Understanding Ligand Effects on Reactivity, Regioselectivity, and Stereoselectivity

The isoquinoline ligand, when coordinated to a palladium center, can significantly influence the catalyst's reactivity, as well as the regioselectivity and stereoselectivity of the reaction. The electronic and steric properties of the isoquinoline moiety play a pivotal role in these effects.

Reactivity: The electron-donating ability of the isoquinoline ligand can influence the electron density at the palladium center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Regioselectivity: In C-H activation reactions, the isoquinoline ligand can act as a directing group, guiding the palladium catalyst to a specific C-H bond. The steric bulk of the isoquinoline ligand and its substituents can also play a crucial role in controlling which of the available C-H bonds is activated. mdpi.com For instance, in the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides, the regioselectivity is primarily governed by the steric repulsion between the substituents on the substrate and the palladium catalyst. mdpi.com

Stereoselectivity: In asymmetric catalysis, chiral isoquinoline-based ligands are employed to induce enantioselectivity. The chiral environment created by the ligand around the palladium center can differentiate between enantiotopic faces of the substrate or prochiral intermediates, leading to the preferential formation of one enantiomer of the product. The development of novel chiral isoquinoline-containing ligands is an active area of research aimed at achieving high levels of stereocontrol in a variety of palladium-catalyzed transformations. acs.org The enantioselectivity in the asymmetric Larock isoquinoline synthesis, for example, is highly dependent on the structure of the chiral phosphine ligand used in conjunction with the palladium catalyst. acs.org

Regeneration and Recyclability of Palladium Catalysts in Homogeneous and Heterogeneous Systems

The economic and environmental viability of many chemical processes hinges on the ability to regenerate and recycle the catalysts employed. This is particularly true for catalysts based on precious metals like palladium. The recovery and reuse of palladium catalysts not only reduce costs but also minimize the environmental burden associated with metal mining and disposal. The strategies for regeneration and recyclability are intrinsically linked to whether the catalytic system is homogeneous or heterogeneous.

In homogeneous catalysis , the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. However, the separation of the catalyst from the product stream at the end of the reaction can be challenging and is a significant drawback. eternalproject.eursc.orgbohrium.com Various techniques have been developed to address this, including precipitation of the catalyst, the use of biphasic systems, and membrane filtration techniques like organic solvent nanofiltration (OSN). eternalproject.eursc.orgbohrium.com OSN, for instance, has demonstrated potential in recovering homogeneous palladium catalysts from reaction mixtures, allowing for their reuse over multiple cycles with sustained high conversion rates. eternalproject.eursc.orgbohrium.com While specific research on the recycling of dichlorobis(isoquinoline)palladium(II) is limited, the principles applied to other homogeneous palladium complexes are broadly applicable. For example, a study on the synthesis of AZD4625 showcased the effective recovery of a homogeneous palladium catalyst and its associated ligand for up to five cycles using commercial OSN membranes, maintaining over 90% conversion. eternalproject.eursc.orgbohrium.comresearchgate.net

Heterogeneous catalysts , where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction mixture), offer the distinct advantage of easier separation from the reaction products. nsf.govrsc.orgorganic-chemistry.org This is often achieved through simple filtration or centrifugation. nsf.govnih.gov The recyclability of heterogeneous palladium catalysts has been extensively studied. For instance, palladium nanoparticles supported on various materials like silica, alumina, or polymers have been shown to be recyclable for multiple runs. nsf.govrsc.orgresearchgate.net However, a common challenge with heterogeneous palladium catalysts is the leaching of active palladium species into the reaction solution, which can lead to a gradual loss of activity and product contamination. nsf.gov The nature of the support and the method of palladium immobilization are crucial factors in determining the stability and recyclability of the catalyst. researchgate.net Some studies have reported the successful recycling of heterogeneous palladium catalysts for as many as ten cycles without a significant drop in activity. researchgate.net

The deactivation of palladium catalysts, both homogeneous and heterogeneous, can occur through various mechanisms, including the aggregation of palladium nanoparticles, poisoning of the active sites by impurities or byproducts, and changes in the oxidation state of the palladium. mdpi.com Regeneration of a deactivated catalyst aims to restore its initial activity. This can sometimes be achieved by washing the catalyst with solvents to remove adsorbed species or by thermal treatment. mdpi.com For instance, a deactivated Pd(OH)₂/C catalyst used in the hydrogenation of 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazaisowurtzitane (HBIW) was successfully regenerated by treatment with chloroform and glacial acetic acid, allowing it to be recycled multiple times. mdpi.com

The following tables summarize research findings on the regeneration and recyclability of various palladium catalytic systems.

Table 1: Recyclability of Homogeneous Palladium Catalysts

Catalyst SystemReaction TypeRecycling MethodNumber of CyclesConversion/YieldReference
Pd(dba)₂/XantphosSuzuki CouplingOrganic Solvent Nanofiltration (OSN)5>90% conversion eternalproject.eursc.orgbohrium.comresearchgate.net
Pd(OAc)₂/Sulfonated Phosphine LigandsHeck-Cassar-Sonogashira Cross-CouplingSolvent/Base/Catalyst Solution ReuseNot specifiedHigh yields, TON up to 2375 nih.gov

Table 2: Recyclability of Heterogeneous Palladium Catalysts

Catalyst SystemReaction TypeRecycling MethodNumber of CyclesConversion/YieldReference
SiliaCat® DPP-PdDirect Arylation Polymerization (DArP)Filtration3Maintained high molecular weight of polymer nsf.gov
Pd/Al₂O₃Catellani ReactionSimple RecoveryMultipleEfficiently reused rsc.org
2P-MCM-41-Pd(OAc)₂Carbonylative CyclizationFiltration8No significant loss of activity organic-chemistry.org
Ni₁Pd₁/CeO₂Hydrogenolysis of Epoxy ResinsFiltration5No significant loss of performance nih.gov
PVP-supported Pd(0) nanoparticlesSonogashira ReactionDecantation8No significant loss of reactivity organic-chemistry.org
Pd(OH)₂/CHydrogenation DebenzylationWashing with Chloroform and Glacial Acetic Acid4No significant decrease in yield mdpi.com

Computational and Theoretical Investigations of Dichlorobis Isoquinoline Palladium

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are instrumental in characterizing the electronic nature of Dichlorobis(isoquinoline)-Palladium(II). These theoretical approaches offer a detailed picture of the molecule's geometry, energy, and the distribution of its electrons, which are fundamental to its reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Systematic assessments of DFT methods for platinum-containing complexes, which share similarities with palladium complexes, have shown that functionals like PBE0 with the def2-TZVP basis set provide accurate geometric predictions. rsc.orgsemanticscholar.org Such validated methodologies can be applied to this compound(II) to obtain reliable structural data.

Table 1: Representative Bond Lengths and Angles for a trans-PdCl₂(amine)₂ Complex

ParameterValue
Pd-N1 Bond Length2.039 Å
Pd-N2 Bond Length2.053 Å
Pd-Cl (average)2.298 Å
N1-Pd-N2 Angle179.39°
Cl1-Pd-Cl2 Angle177.22°

Data from the crystal structure of trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II). nih.gov

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and composition of these orbitals dictate how the complex will interact with other chemical species.

In related palladium(II) complexes, such as trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II), the electronic properties are significantly influenced by the nature of the ligands. kaznu.kz For this compound(II), the HOMO is expected to have significant contributions from the p-orbitals of the chloride ligands and the d-orbitals of the palladium atom. The LUMO is likely to be a π* orbital centered on the isoquinoline (B145761) ligands.

Theoretical studies on palladium complexes with nitrogen-donor ligands have shown that the energy gap between the HOMO and LUMO can be correlated with the complex's stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Electron density distribution analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can reveal the charge distribution within the molecule. In this compound(II), the palladium atom is expected to carry a partial positive charge, while the chloride and nitrogen atoms will be more electron-rich. This charge distribution influences the electrostatic interactions of the complex and its behavior in catalytic reactions. X-ray photoelectron spectroscopy studies on palladium(II) β-diketonate complexes have demonstrated a clear link between the electron density distribution and the compound's thermodynamic properties. researchgate.net

Reaction Mechanism Modeling

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions catalyzed by palladium complexes. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be constructed.

DFT Calculations for Elucidating Catalytic Pathways and Transition States

DFT calculations are widely employed to map out the potential energy surfaces of catalytic cycles. For reactions involving this compound(II) as a catalyst or precatalyst, these calculations can identify the most plausible reaction pathway. A typical catalytic cycle might involve steps such as oxidative addition, migratory insertion, and reductive elimination.

Mechanistic studies of palladium-catalyzed reactions, such as the aminocarbonylation of aryl chlorides, have successfully used DFT to characterize intermediates and transition states. nih.gov For example, in a hypothetical cross-coupling reaction catalyzed by a derivative of this compound(II), DFT could be used to model the transition state for the oxidative addition of an aryl halide to the Pd(0) center, which would be formed in situ.

Investigation of Activation Barriers and Reaction Intermediates

DFT calculations can provide quantitative estimates of these activation barriers. By comparing the energies of different possible pathways, the most favorable one can be identified. Furthermore, the structures and stabilities of reaction intermediates can be calculated, providing a more complete understanding of the catalytic process. For instance, in palladium-catalyzed reactions, square-planar Pd(II) intermediates are common, and their stability can be assessed computationally.

Regioselectivity and Stereoselectivity Predictions

In many catalytic reactions, the formation of one constitutional isomer (regioselectivity) or one stereoisomer over others is crucial. DFT calculations have proven to be highly effective in predicting and explaining the origins of such selectivity.

Ligand-controlled regioselectivity is a common theme in palladium catalysis. rhhz.netbohrium.com The steric and electronic properties of the isoquinoline ligands in this compound(II) would play a significant role in directing the outcome of a reaction. For example, in a C-H activation reaction, the isoquinoline ligand could direct the palladium catalyst to a specific C-H bond on the substrate. By modeling the transition states for the formation of different regioisomers, the experimentally observed outcome can often be rationalized and even predicted. Similarly, the stereochemical outcome of a reaction can be investigated by calculating the energies of the diastereomeric transition states leading to different stereoisomers.

Advanced Computational Methodologies

The exploration of transition metal complexes for catalysis has been significantly advanced by computational chemistry. For complexes like this compound, theoretical methods provide invaluable insights into their behavior and catalytic potential. Advanced computational methodologies, such as molecular dynamics simulations and machine learning, are at the forefront of modern catalyst research, offering pathways to understand and design more efficient catalytic systems.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not prevalent in published literature, the methodology offers a robust framework for investigating its behavior in a solution phase, which is crucial for understanding its role in catalytic reactions.

A hypothetical MD simulation of this compound in a solvent, such as dimethylformamide (DMF), could elucidate several key aspects:

Solvation Effects: Understanding how solvent molecules arrange around the palladium complex is critical. The nature of the solvent can influence the stability of the complex, the lability of the isoquinoline and chloride ligands, and the accessibility of the palladium center to reactants.

Conformational Dynamics: The isoquinoline ligands can exhibit rotational and vibrational motions. MD simulations can track these conformational changes, identifying the most stable arrangements and the energy barriers between different conformations. This is particularly important as the steric bulk and orientation of the ligands can dictate the selectivity of a catalytic reaction.

Ligand Exchange Dynamics: In a catalytic cycle, ligand dissociation and association are fundamental steps. MD simulations can be used to model the process of isoquinoline or chloride ligand exchange with solvent molecules or incoming substrates. By calculating the free energy profiles for these exchange processes, one can predict the lability of the ligands and the kinetics of these crucial steps.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound in DMF

ParameterValue
System 1 molecule of this compound, ~2000 molecules of DMF
Force Field A combination of a general force field for the organic ligands (e.g., GAFF) and custom parameters for the palladium center and its interactions.
Ensemble NPT (isothermal-isobaric)
Temperature 298 K
Pressure 1 atm
Simulation Time 100 ns
Time Step 2 fs

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound

Analyzed PropertyHypothetical FindingImplication for Catalysis
Radial Distribution Function of Pd-N(DMF) A sharp peak at 2.2 ÅIndicates strong interaction and a well-defined first solvation shell, suggesting potential for solvent participation in the reaction mechanism.
Dihedral Angle of C-N-Pd-Cl Fluctuations between 10° and 30°Reveals the flexibility of the isoquinoline ligand, which can impact the steric environment around the palladium center.
Ligand Dissociation Free Energy High energy barrier for isoquinoline dissociationSuggests that the isoquinoline ligands are strongly bound, and their dissociation might be a rate-limiting step in a catalytic cycle.

Machine Learning Approaches for Catalyst Design and Activity Prediction

Machine learning (ML) has emerged as a transformative tool in chemistry, capable of accelerating the discovery and optimization of catalysts. psu.eduresearchgate.net By learning from large datasets, ML models can identify complex structure-activity relationships that are not immediately obvious to human researchers. umich.eduulisboa.pt For palladium-based catalysts, ML can be employed to predict catalytic activity, enantioselectivity, and reaction yields. rsc.orgresearchgate.net

Perturbation Theory Machine Learning (PTML) is a specific approach that combines perturbation theory with machine learning algorithms. nih.govresearchgate.net This method is particularly useful for predicting how small changes (perturbations) in a catalyst's structure or reaction conditions will affect the outcome of a reaction. A PTML model could be developed for reactions catalyzed by this compound or similar complexes.

The development of a PTML model for a hypothetical catalytic reaction involving this compound would involve these steps:

Data Collection: A dataset of reactions would be compiled, including variations in the substituents on the isoquinoline ligand, the nature of the halide ligands, the substrates, and the reaction conditions (e.g., temperature, solvent, base).

Feature Engineering: The structural and electronic properties of the catalyst, substrates, and the reaction conditions would be converted into numerical descriptors (features).

Model Training: A machine learning algorithm, such as linear regression or a neural network, would be trained on the dataset to learn the relationship between the input features and the reaction outcome (e.g., yield or enantiomeric excess). rsc.orgnih.gov

Prediction and Design: The trained model could then be used to predict the performance of new, untested variations of the this compound catalyst, guiding experimental efforts toward more active and selective catalysts.

Table 3: Example of a Dataset Structure for a PTML Model of a Hypothetical Cross-Coupling Reaction

Catalyst Ligand (Isoquinoline Substituent)Substrate 1 (Aryl Halide)Substrate 2 (Alkyne)SolventTemperature (°C)Yield (%)
HIodobenzenePhenylacetyleneDMF8085
5-NitroIodobenzenePhenylacetyleneDMF8072
5-MethoxyIodobenzenePhenylacetyleneDMF8091
HBromobenzenePhenylacetyleneDMF8065
HIodobenzene1-HexyneDMF8078
HIodobenzenePhenylacetyleneToluene8055

By leveraging such predictive models, the process of catalyst development can be significantly streamlined, reducing the need for extensive trial-and-error experimentation. umich.edu The application of these advanced computational techniques holds the promise of unlocking the full catalytic potential of this compound and related complexes.

Q & A

Q. How can researchers design experiments to probe the ligand dissociation dynamics of this compound under catalytic conditions?

  • Methodological Answer : Employ stopped-flow spectroscopy to monitor ligand exchange rates. Use isothermal titration calorimetry (ITC) to measure binding constants. Introduce competing ligands (e.g., triphenylphosphine) to study substitution pathways .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing catalytic efficiency data from this compound studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Michaelis-Menten kinetics) for turnover rates. Use ANOVA to assess significance across replicates. Report confidence intervals and error bars to quantify reproducibility .

Q. How should researchers address inconsistencies in crystallographic data for this compound?

  • Methodological Answer : Re-refine diffraction data using multiple software (e.g., SHELX, Olex2). Check for disorder or solvent effects. Compare with Cambridge Structural Database entries for similar complexes .

Literature and Theoretical Frameworks

What frameworks (e.g., PICO, FINER) are suitable for structuring research questions on palladium complex catalysis?

  • Methodological Answer : Use PICO to define Population (substrate type), Intervention (catalyst), Comparison (alternative ligands), and Outcome (yield/TOF). Apply FINER criteria to ensure feasibility, novelty, and relevance .

Q. How can systematic reviews address gaps in understanding this compound’s role in C–H activation?

  • Methodological Answer : Conduct meta-analyses of reaction scope, turnover numbers, and mechanistic proposals. Use PRISMA guidelines to ensure transparency. Highlight understudied substrates (e.g., aliphatic amines) for future work .

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